1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
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Overview
Description
1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of indole and isoquinoline structures
Preparation Methods
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 1H-indole-3-ethylamine and 6,7-dimethoxy-1H-isoquinoline.
Coupling Reaction: The indole derivative is coupled with the isoquinoline derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Cyclization: The intermediate product undergoes cyclization to form the oxan-4-ylmethyl group, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular mechanisms.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to certain receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting metabolic processes and cellular functions.
Pathway Modulation: The compound influences various cellular pathways, including those involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline can be compared with similar compounds to highlight its uniqueness:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the indole structure but differs in the presence of a naphthalene moiety.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in having an indole structure, but it contains an isobutylphenyl group instead of the oxan-4-ylmethyl group.
1-(2-(1H-Indol-3-yl)ethyl)thiourea: This compound has a thiourea group attached to the indole structure, differing significantly in its chemical properties.
Properties
Molecular Formula |
C27H34N2O3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C27H34N2O3/c1-30-26-15-20-9-12-29(18-19-10-13-32-14-11-19)25(23(20)16-27(26)31-2)8-7-21-17-28-24-6-4-3-5-22(21)24/h3-6,15-17,19,25,28H,7-14,18H2,1-2H3 |
InChI Key |
WBEFXEHFEBYZEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC3CCOCC3)CCC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
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